

# Pexidartinib in Murine Models: Dosage and Administration Protocols

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## Compound of Interest

Compound Name: *Pexidartinib*

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These application notes provide a comprehensive overview of the dosage and administration of **pexidartinib** (PLX3397), a potent colony-stimulating factor 1 receptor (CSF-1R) inhibitor, in various mouse models of cancer. This document is intended to serve as a guide for designing and executing preclinical studies to evaluate the efficacy and mechanism of action of **pexidartinib**.

## Introduction

**Pexidartinib** is a small molecule tyrosine kinase inhibitor that selectively targets CSF-1R.[1][2][3] The binding of CSF-1 to its receptor, CSF-1R, is a critical signaling pathway for the survival, proliferation, and differentiation of monocytes and macrophages.[2][4] In the tumor microenvironment, tumor-associated macrophages (TAMs) often exhibit a pro-tumoral M2 phenotype, promoting tumor growth, angiogenesis, and metastasis. By inhibiting CSF-1R, **pexidartinib** effectively depletes or repolarizes these TAMs, leading to anti-tumor effects.[5] Preclinical studies in various mouse models have demonstrated the potential of **pexidartinib** to inhibit tumor growth and metastasis, both as a monotherapy and in combination with other anti-cancer agents.[5][6]

## Pexidartinib Dosage and Administration in Mouse Models

The dosage and administration route of **pexidartinib** in mouse models can vary depending on the specific tumor model, research question, and experimental design. Below is a summary of commonly used approaches.

## Quantitative Data Summary

Mouse Model	Tumor Type	Administration Route	Dosage	Treatment Schedule	Key Findings	Reference
Orthotopic Xenograft (C3H/HeJ mice)	Osteosarcoma (LM8-Luc cells)	Retro-orbital injection	5 mg/kg (low-dose) or 10 mg/kg (high-dose)	Twice, on day 7 and 14 post-inoculation	Significant suppression of primary tumor growth and lung metastasis at the high dose.	[1]
Subcutaneous Xenograft (C57BL/6J mice)	Lung Adenocarcinoma (LLC cells)	Oral (in chow)	50 mg/kg	Every 2 days	Combination with PD-1 antibody significantly improved anti-tumor efficacy.	[7]
Genetically Engineered (MMTV-PyMT)	Mammary Tumor	Not Specified	Not Specified	Not Specified	Combination with paclitaxel decreased macrophage infiltration and reduced tumor growth and pulmonary metastases.	[8]
Orthotopic Xenograft	Prostate Cancer	Not Specified	Not Specified	Sustained administration	Attenuated spontaneous	[2]

(Athymic nude mice)	(Canine ACE-1 cells)			on	us bone metastases	.
Genetically Engineered (GFAP knock-in mutant)	Alexander Disease	Oral (in chow)	Not Specified	2.5 months, starting at weaning	Depleted macrophages in the CNS.	[9]
Toxicity Study (Sprague-Dawley rats)	N/A	Not Specified	30, 100, and 300 mg/kg/day	7 days	Showed modest toxicities at higher doses.	[2][8]
Toxicity Study (Sprague-Dawley rats)	N/A	Not Specified	20, 60, and 200 mg/kg/day	28 days	Dose-dependent toxicities observed.	[2][8]

## Experimental Protocols

### Orthotopic Osteosarcoma Model

This protocol describes the establishment of an orthotopic osteosarcoma model in mice and subsequent treatment with **pexidartinib**.

Materials:

- 6- to 8-week-old female C3H/HeJ mice
- LM8-Luc murine osteosarcoma cells
- **Pexidartinib** (formulated in 20% DMSO)[5]
- Phosphate-buffered saline (PBS)

- Anesthetic (e.g., isoflurane)
- Insulin syringes (28-30 gauge)
- Bioluminescence imaging system

#### Procedure:

- Cell Preparation: Culture LM8-Luc cells in appropriate media. On the day of injection, harvest and resuspend the cells in PBS at a concentration of  $1 \times 10^7$  cells/mL.
- Animal Anesthesia: Anesthetize the mice using isoflurane.
- Intratibial Injection:
  - Disinfect the right leg of the anesthetized mouse with 70% ethanol.
  - Carefully insert a 28-30 gauge needle into the proximal tibia.[\[7\]](#)[\[8\]](#)[\[10\]](#)
  - Slowly inject 10  $\mu$ L of the cell suspension ( $1 \times 10^6$  cells) into the tibial marrow cavity.[\[1\]](#)
- **Pexidartinib** Administration (Retro-orbital):
  - On day 7 and 14 post-tumor cell inoculation, administer **pexidartinib** or vehicle control.
  - For the low-dose group, inject 5 mg/kg of **pexidartinib**.
  - For the high-dose group, inject 10 mg/kg of **pexidartinib**.[\[1\]](#)
  - The control group receives an equivalent volume of PBS.
- Monitoring Tumor Growth and Metastasis:
  - Monitor tumor growth weekly by measuring tumor volume with calipers.
  - Use a bioluminescence imaging system to detect and quantify lung metastases. Inject mice with D-luciferin and image according to the manufacturer's protocol.[\[5\]](#)

- **Endpoint Analysis:** At the end of the study, sacrifice the mice and collect primary tumors and lungs for histological and immunohistochemical analysis.

## Subcutaneous Lung Adenocarcinoma Model with Oral Pexidartinib Administration

This protocol outlines the use of a subcutaneous tumor model and the administration of **pexidartinib** via medicated chow.

Materials:

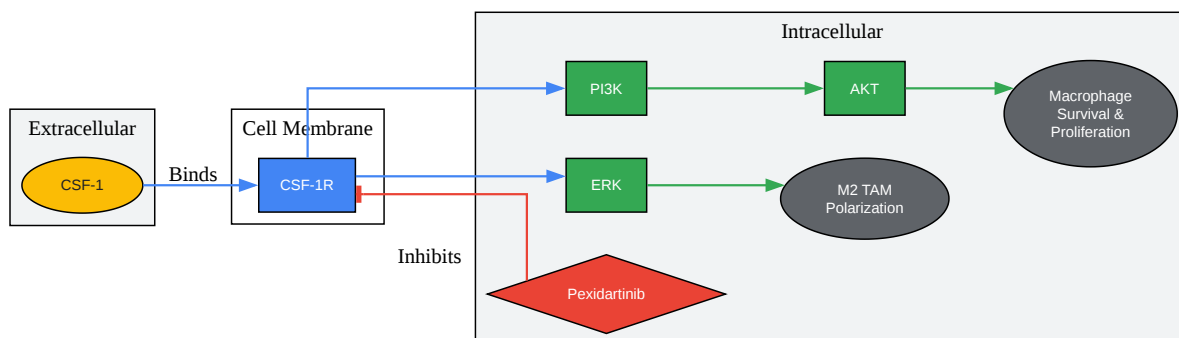
- 6- to 8-week-old C57BL/6J mice
- Lewis Lung Carcinoma (LLC) cells
- **Pexidartinib**
- Standard mouse chow
- Syringes and needles for subcutaneous injection

Procedure:

- **Cell Preparation:** Culture LLC cells and prepare a single-cell suspension in PBS at a concentration of  $1 \times 10^7$  cells/mL.
- **Subcutaneous Injection:** Inoculate  $1 \times 10^6$  LLC cells (in 100  $\mu$ L PBS) subcutaneously into the right flank of each mouse.
- **Pexidartinib Formulation in Chow:**
  - Calculate the required amount of **pexidartinib** to achieve a dose of 50 mg/kg, assuming an average daily food consumption for the mice.
  - Thoroughly mix the calculated amount of **pexidartinib** with powdered standard mouse chow.
  - Re-pellet the chow or provide it in a powdered form.

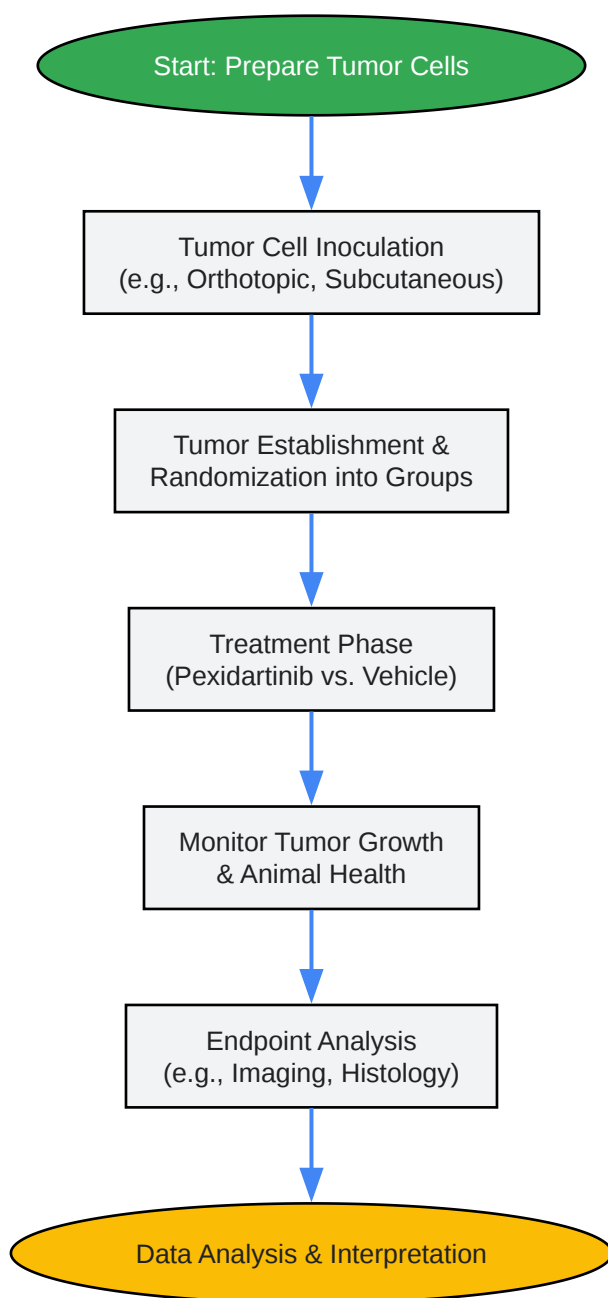
- Treatment:
  - Once tumors are established (e.g., palpable or a specific size), randomize mice into treatment and control groups.
  - Provide the **pexidartinib**-containing chow to the treatment group every 2 days.[7]
  - The control group receives standard chow.
- Monitoring and Endpoint Analysis:
  - Measure tumor volume regularly with calipers.
  - Monitor animal weight and overall health.
  - At the study endpoint, collect tumors for analysis of immune cell infiltration by flow cytometry or immunohistochemistry.

## Mandatory Visualizations



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Caption: **Pexidartinib** inhibits CSF-1R signaling.



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Caption: General experimental workflow.

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